
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
描述
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinolinecarboxamide family, which is known for its diverse range of biological activities. CEP-33779 has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the development of novel therapeutics.
作用机制
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of cell survival and proliferation. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and stress, and can promote the survival and proliferation of cells. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and can suppress the activity of immune cells, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by inhibiting the activity of NF-κB. In addition, this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its potency and specificity. This compound has been shown to exhibit potent inhibitory activity against NF-κB, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease conditions, such as inflammatory and autoimmune diseases. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound, which could lead to the development of novel therapeutics with improved efficacy and specificity.
科学研究应用
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where this compound has been shown to exhibit potent anticancer effects. Studies have shown that this compound inhibits the activity of a protein called NF-κB, which is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, this compound can induce apoptosis (cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its anticancer effects, this compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
属性
IUPAC Name |
N-(3-methoxyphenyl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-16(2)23-20(12-15)21(14-22(27-23)17-7-9-25-10-8-17)24(28)26-18-5-4-6-19(13-18)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLYEVYCOXHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



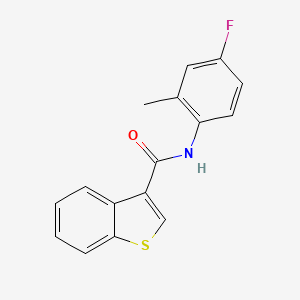
![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
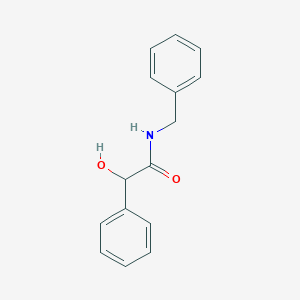
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)
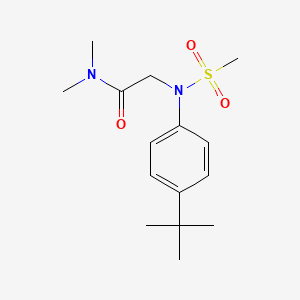
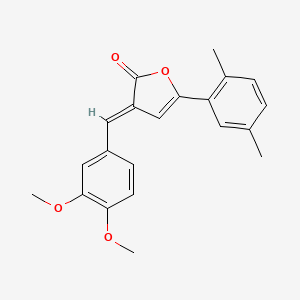
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)
![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)
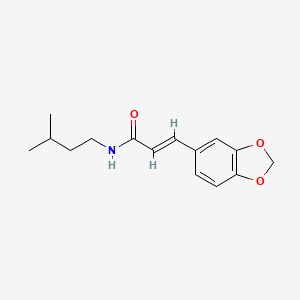
![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)